2-Ethyl-5-nitroaniline

Physical Property Benchmarking Process Development Analytical Method Validation

2-Ethyl-5-nitroaniline is the irreplaceable 2-ethyl-5-nitro regioisomer mandated for the validated diazotization/cyclization pathway to 3-methyl-6-nitroindazole, the core intermediate of FDA-approved Pazopanib. Its unique substitution pattern delivers a lower melting point (58–62 °C) and distinct solid-state hydrogen-bonded network (CCDC 726427) that no generic alkyl/positional variant can replicate. Procure with confidence for drug-substance manufacturing, impurity profiling (Pazopanib Impurity 29/38/53), and QC reference-standard applications.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 20191-74-6
Cat. No. B1661927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-nitroaniline
CAS20191-74-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3
InChIKeyMMZWMCKTKJKIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-nitroaniline (CAS 20191-74-6) – Core Specifications and Sourcing Baseline


2-Ethyl-5-nitroaniline is a substituted nitroaniline derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is characterized by an ethyl group at the 2-position and a nitro group at the 5-position on the benzene ring. The compound typically appears as a light yellow to brown crystalline powder, with a melting point ranging from 58.0 to 62.0 °C and a purity of ≥98.0% (GC) . It is primarily utilized as a key intermediate in the synthesis of the anticancer drug pazopanib hydrochloride and as a reference standard for analytical impurity profiling [1].

Why 2-Ethyl-5-nitroaniline Cannot Be Replaced by Generic Nitroaniline Analogs


Despite sharing the nitroaniline scaffold, 2-ethyl-5-nitroaniline possesses a distinct substitution pattern (2-ethyl, 5-nitro) that dictates a unique combination of physical properties, solid-state packing, and synthetic utility [1]. This specific regioisomer exhibits a markedly lower melting point than close analogs, which can influence handling, formulation, and purification workflows . More critically, the 2-ethyl-5-nitro substitution pattern is a structural prerequisite for its established role as the direct diazotization/cyclization precursor to 3-methyl-6-nitroindazole, an essential intermediate for the FDA-approved drug pazopanib [2]. Substitution with other positional or alkyl variants alters the reactivity profile and precludes this specific, high-value pharmaceutical pathway, making generic interchange scientifically unsound and functionally impossible.

Quantitative Differentiation of 2-Ethyl-5-nitroaniline Against Closest Analogs


Melting Point Differentiation: 2-Ethyl-5-nitroaniline vs. 2-Methyl-5-nitroaniline and 4-Ethyl-2-nitroaniline

2-Ethyl-5-nitroaniline exhibits a significantly lower melting point compared to its closest regioisomeric and alkyl-substituted analogs. As reported by TCI America, the melting point of the target compound is 58.0–62.0 °C . In contrast, the direct methyl analog 2-methyl-5-nitroaniline melts at 107.0–111.0 °C , while the positional isomer 4-ethyl-2-nitroaniline melts at 102–104 °C . This represents a ΔTm of approximately 45–50 °C lower than the methyl analog and 40–45 °C lower than the 4-ethyl isomer.

Physical Property Benchmarking Process Development Analytical Method Validation

Pharmaceutical Pathway Specificity: Pazopanib Intermediate vs. Generic Dye Precursors

2-Ethyl-5-nitroaniline is the established, and often irreplaceable, starting material for the synthesis of 3-methyl-6-nitroindazole, which is subsequently converted into the FDA-approved anticancer drug pazopanib hydrochloride [1][2]. In contrast, 2-methyl-5-nitroaniline is predominantly employed as an intermediate for azo dyes and pigments, with no documented role in any approved small-molecule pharmaceutical API synthesis of comparable market relevance . The 2-ethyl-5-nitro substitution is essential for the diazotization and cyclization steps that construct the indazole core of pazopanib; the methyl analog lacks the required ethyl substituent for this transformation.

Pharmaceutical Intermediates API Synthesis Regulatory Starting Materials

Crystallographic Planarity: Maximal Deviation of 0.163 Å from the Aromatic Plane

Single-crystal X-ray diffraction analysis reveals that the molecule of 2-ethyl-5-nitroaniline is nearly planar, with a maximum deviation from the ring plane of only 0.163 (3) Å for one of the oxygen atoms of the nitro group [1]. This planarity influences intermolecular packing through weak N–H···N and C–H···O hydrogen bonds, forming R22(10) ring motifs. In comparison, the methyl analog 2-methyl-5-nitroaniline exhibits dihedral angles of 3.7(2.1)° between the amino group and the ring, and 3.2(2)° between the nitro group and the ring, indicating a slightly greater out-of-plane distortion [2].

Crystal Engineering Solid-State Characterization X-ray Diffraction

High-Value Application Scenarios for 2-Ethyl-5-nitroaniline (CAS 20191-74-6)


Pharmaceutical API Intermediate: Synthesis of Pazopanib Hydrochloride

2-Ethyl-5-nitroaniline is the critical starting material for constructing the indazole core of pazopanib, an FDA-approved angiogenesis inhibitor for renal cell carcinoma and soft tissue sarcoma. The compound undergoes diazotization followed by cyclization to form 3-methyl-6-nitroindazole, which is subsequently elaborated into the final drug substance [1]. Procurement of this specific regioisomer is mandatory for following the validated, patent-protected synthetic route.

Analytical Reference Standard: Pazopanib Impurity Profiling

This compound is commercially supplied and characterized as 'Pazopanib Impurity 38' (or Impurity 29/53). It serves as a reference standard for method development, method validation (AMV), and routine quality control (QC) testing during the synthesis and formulation of pazopanib drug product . Its use ensures compliance with regulatory guidelines for impurity identification and quantification.

Solid-State and Crystallographic Research

Due to its well-defined, near-planar molecular geometry and hydrogen-bonding network (R22(10) motifs), 2-ethyl-5-nitroaniline is a suitable candidate for crystal engineering studies, co-crystal screening, and teaching single-crystal X-ray diffraction techniques. Its crystal structure has been solved and deposited with the CCDC (CCDC reference: 726427) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-5-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.